

Efficacy of sodium anthranilate as an insect repellent compared to DEET.

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Compound of Interest

Compound Name: Sodium anthranilate

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A Comparative Analysis of Anthranilate-Based Insect Repellents and DEET

A Note on Terminology: Scientific literature primarily focuses on the insect repellent properties of anthranilate esters—such as methyl anthranilate, ethyl anthranilate (EA), butyl anthranilate (BA), and methyl N,N-dimethyl anthranilate (MDA)—rather than **sodium anthranilate**. This guide, therefore, compares the efficacy of these anthranilate esters with the current gold standard, N,N-Diethyl-meta-toluamide (DEET).

Executive Summary

DEET has long been the benchmark for topical insect repellents, valued for its broad efficacy and persistence. However, concerns regarding its potential for skin irritation and material degradation have driven research into effective alternatives. Anthranilate esters, a class of compounds found naturally in fruits like grapes, have emerged as promising candidates. Research indicates that certain anthranilate esters exhibit repellent effects comparable to DEET, targeting the same olfactory pathways in insects. While direct quantitative comparisons in terms of complete protection time (CPT) are limited, laboratory studies using behavioral assays, such as olfactometer and oviposition tests, provide valuable insights into their relative efficacy. This guide synthesizes the available experimental data to offer a comparative overview for researchers and drug development professionals.

Comparative Efficacy of Anthranilate Esters and DEET

The repellent efficacy of anthranilate esters against mosquitoes, when compared to DEET, appears to be context-dependent, varying with the specific anthranilate compound and the behavior being assessed (e.g., host-seeking versus egg-laying).

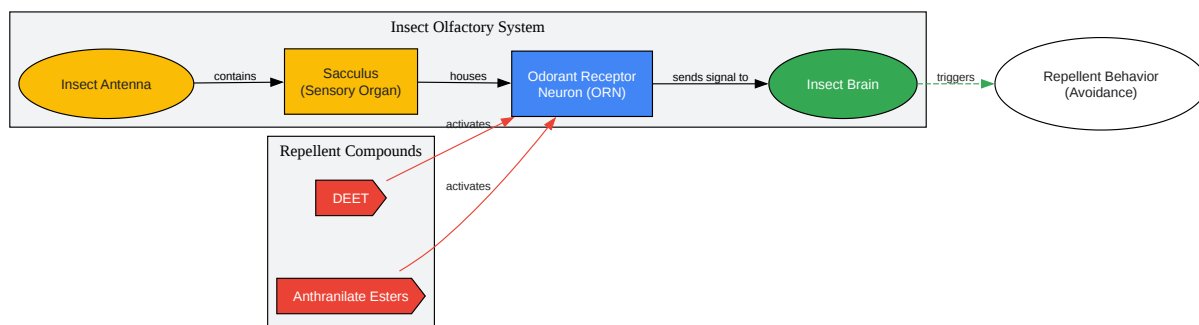
Compound	Insect Species	Assay Type	Concentration	Outcome Compared to DEET	Reference
Methyl N,N-dimethyl anthranilate (MDA)	Aedes aegypti	Y-tube Olfactometer (Host-Seeking)	Not specified	Significant repellency, similar to DEET	[1]
Aedes aegypti	Oviposition Assay	1, 10, 100 ppm	No deterrent effect, whereas DEET showed a weak deterrent effect at 100 ppm	[1][2]	
Ethyl Anthranilate (EA)	Aedes aegypti	Y-tube Olfactometer (Host-Seeking)	Not specified	Significant repellency, similar to DEET	[1]
Aedes aegypti	Oviposition Assay	10, 100 ppm	Deterrent effect, stronger than DEET at the same concentrations	[1][2]	

Anopheles stephensi, Culex quinquefasciatus	Arm-in-Cage (CPT)	10% w/v	CPT of 60 and 30 minutes, respectively. Comparable to DEPA (a DEET analogue)	[3]
Cimex hemipterus (Bed Bug)	Arena Assay	20%	Strong repellent effect, similar to or slightly lower than DEET	[4]
Butyl Anthranilate (BA)	Aedes aegypti	Y-tube Olfactometer (Host-Seeking)	Not specified	No significant repellent effect [1]
Aedes aegypti	Oviposition Assay	10, 100 ppm	Strongest oviposition deterrence, significantly greater than DEET	[1][2]
Aedes albopictus	Not specified	0.1%	Higher repellency rate (53.62%) than 1% EA (38.47%)	[5]

Cimex hemipterus (Bed Bug)	Arena Assay	20%	Strong repellent effect, similar to or slightly lower than DEET	[4]
DEET	Aedes aegypti	Y-tube Olfactometer (Host-Seeking)	Not specified	Significant repellency (used as a positive control) [1]
Aedes aegypti	Oviposition Assay	100 ppm	Weak deterrent effect	[1][2]
Aedes aegypti	Arm-in-Cage (CPT)	23.8%	Mean CPT of 301.5 minutes	[6]

Mechanism of Action: A Shared Pathway

Both DEET and anthranilate-based repellents are believed to exert their effects by targeting the olfactory system of insects.[7] They activate the same neurons, leading to a repellent behavioral response.[7] The primary receptors for these compounds are located in the sacculus, a part of the insect's antennae.[7] This shared mechanism suggests that anthranilates function as true repellents, actively deterring insects rather than simply masking human odors.



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Shared olfactory pathway for DEET and Anthranilates.

Experimental Protocols

The comparative efficacy of anthranilate esters and DEET has been evaluated using standardized laboratory assays. The following are detailed methodologies for two key experimental approaches.

Y-Tube Olfactometer Assay for Host-Seeking Repellency

This assay assesses the ability of a volatile chemical to repel host-seeking insects.

Objective: To determine if a test compound inhibits the oriented flight of mosquitoes towards a host odor.

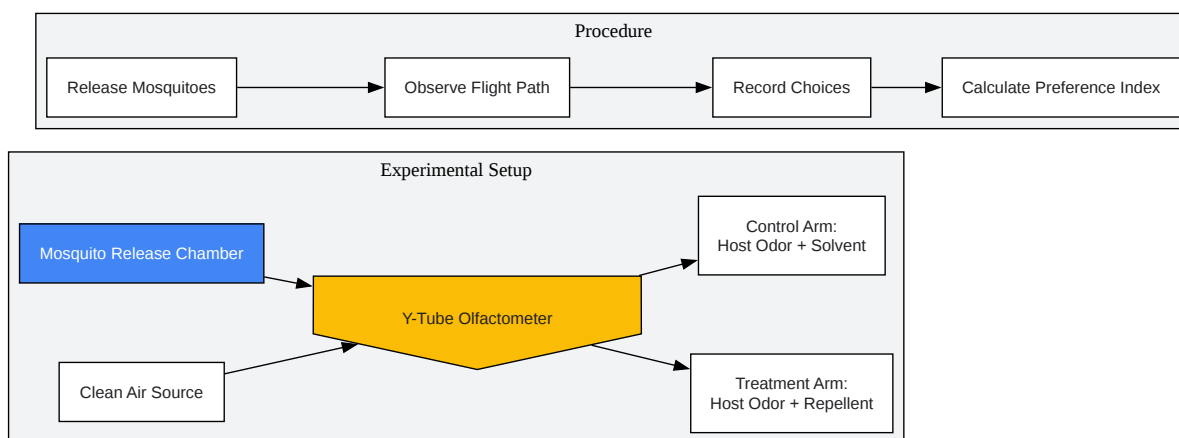
Materials:

- Y-tube glass olfactometer

- Air pump, charcoal filter, and humidifier
- Flow meters
- Source of host odor (e.g., human finger)
- Test compounds (e.g., anthranilate esters, DEET) dissolved in a solvent (e.g., ethanol)
- Control solvent
- Cages of 20-30 female mosquitoes (e.g., *Aedes aegypti*), 5-10 days old, starved for 12 hours.

Procedure:

- A constant flow of clean, humidified air is passed through both arms of the Y-tube.
- The host odor source (e.g., a human finger) is placed at the end of both arms to create an attractive stimulus.
- A filter paper treated with the test compound is placed in one arm (the "treatment" arm), and a filter paper with the solvent is placed in the other (the "control" arm).
- A cohort of mosquitoes is released at the base of the Y-tube.
- The number of mosquitoes that fly upwind and enter each arm of the olfactometer within a specified time is recorded.
- The preference index (PI) is calculated to quantify repellency. A significant deviation from a 50:50 distribution indicates a repellent or attractive effect.



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Workflow for a Y-Tube Olfactometer experiment.

Oviposition Site Selection Assay

This assay evaluates a compound's ability to deter female mosquitoes from laying eggs.

Objective: To determine if a test compound deters gravid female mosquitoes from ovipositing in treated water.

Materials:

- Bioassay cages (e.g., 30x30x30 cm)
- Oviposition cups containing water
- Test compounds at various concentrations (e.g., 1, 10, 100 ppm)

- Control (water with solvent)
- 20 gravid female mosquitoes per cage (1-2 weeks old, 4 days post-blood meal)

Procedure:

- Two oviposition cups are placed in a bioassay cage.
- One cup contains water treated with the test compound, and the other contains control water. The positions of the cups are placed diagonally opposite each other.
- Gravid female mosquitoes are released into the cage.
- After a set period (e.g., 24 hours), the number of eggs laid in each cup is counted.
- An Oviposition Activity Index (OAI) can be calculated to quantify the deterrent effect.

Conclusion

Anthranilate esters represent a viable and promising class of insect repellents with a mechanism of action that mirrors DEET. While they may not offer the same extended protection duration as high-concentration DEET formulations in all contexts, certain anthranilates, such as ethyl anthranilate and butyl anthranilate, show significant potential, particularly in deterring oviposition. Their generally recognized as safe (GRAS) status for some applications and more pleasant odor profile make them attractive candidates for further research and development. Future studies should focus on quantitative CPT assessments and field trials to fully elucidate their potential as DEET alternatives in various product formulations.

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